molecular formula C24H40N2 B1669311 Conessine CAS No. 546-06-5

Conessine

Cat. No.: B1669311
CAS No.: 546-06-5
M. Wt: 356.6 g/mol
InChI Key: GPLGAQQQNWMVMM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Conessine, a steroidal alkaloid found in many species of plants , primarily targets the Histamine H3 Receptor (H3R) . H3R plays a crucial role in the brain, regulating the release of various neurotransmitters .

Mode of Action

This compound acts as an antagonist of the Histamine H3 Receptor . By blocking H3R, it increases the neurotransmitter Histamine . This action is different from other Histamine Receptors (such as H1 and H2), which cause down-regulation of histamine in the body . This compound also increases the neurotransmitter Acetylcholine (ACh) in the brain by reducing the activity of Acetylcholinesterase (AChE) .

Biochemical Pathways

This compound’s interaction with H3R affects various biochemical pathways. It can improve cognition by increasing Histamine and Acetylcholine in the brain . It also has antimicrobial effects, including anti-parasitic effects against amoeba and plasmodium, and antibacterial effects against various bacteria . Furthermore, it has antioxidant properties and can protect neurotransmitter systems from alcohol exposure .

Pharmacokinetics

This property allows it to exert its effects directly on the brain, influencing cognitive function and neurotransmitter levels .

Result of Action

This compound’s action results in various molecular and cellular effects. It inhibits cell proliferation, migration, and invasion, and induces apoptosis in liver cancer cells . In muscle cells, it interferes with autophagic flux, potentially inhibiting muscle cell death . It also has antimicrobial effects, acting against various parasites and bacteria .

Biochemical Analysis

Biochemical Properties

Conessine interacts with various biomolecules in biochemical reactions. It has been found to exhibit anti-plasmodial activity, with IC₅₀ values of 1.9 μg/ml and 1.3 μg/ml using schizont maturation and parasite lactate dehydrogenase (pLDH) assay respectively

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been observed to reduce parasitaemia in Plasmodium berghei-infected mice . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s action is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At a dosage of 10 mg/kg, it exhibited 88.95% parasite inhibition . Due to its slightly toxic nature (cytotoxicity = 14), biochemical analysis of the serum from mice after administration of this compound were also observed .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40N2/c1-16-20-8-9-22-19-7-6-17-14-18(25(3)4)10-12-23(17,2)21(19)11-13-24(20,22)15-26(16)5/h6,16,18-22H,7-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLGAQQQNWMVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)N(C)C)C)CN1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859475
Record name N,N-Dimethylcon-5-enin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

546-06-5
Record name conessine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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